molecular formula C5H9N3 B1204361 1,2-dimethyl-1H-Imidazol-5-amine CAS No. 80912-09-0

1,2-dimethyl-1H-Imidazol-5-amine

Cat. No. B1204361
CAS RN: 80912-09-0
M. Wt: 111.15 g/mol
InChI Key: CNBBPEZNHKKEKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, similar to 1,2-dimethyl-1H-Imidazol-5-amine, involves novel and efficient methodologies. For instance, the use of 2,6-dimethylpyridinium trinitromethanide as a novel nanostructured molten salt and green catalyst efficiently catalyzes the synthesis of tetrasubstituted imidazole derivatives through a one-pot, four-component condensation reaction under solvent-free conditions (Zolfigol et al., 2015). This method is highlighted for its effective catalysis, excellent cost-effectiveness, and reusability of the catalyst.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1,2-dimethyl-1H-Imidazol-5-amine, can be complex and varied. Studies utilizing techniques like X-ray diffraction analysis and NMR spectroscopy are essential for characterizing these structures. For example, the synthesis and characterization of imidazolidin-2-ones provided insights into the structural features of imidazole derivatives, confirming their molecular structure through X-ray diffraction analysis (Kravchenko et al., 2008).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, leading to a wide range of products with different properties. For instance, the synthesis of novel imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives through a multi-component one-pot synthesis under controlled microwave heating demonstrates the chemical versatility of imidazole compounds (Sadek et al., 2018).

Physical Properties Analysis

The physical properties of imidazole derivatives are influenced by their molecular structure. For example, studies on tetrazole derivatives related to imidazole compounds revealed their geometric features and the essential interaction of functional groups with the pi system of the core structure, affecting their physical properties (Lyakhov et al., 2008).

Scientific Research Applications

UV-Curable Epoxide Resins

  • Application : 1,2-dimethyl-1H-Imidazol-5-amine is used in UV-curable epoxide resins as a tertiary amine.
  • Effect : It impacts UV/thermal conversions, thermal properties, and adhesion strengths for various substrates.
  • Potential : Shows promise for advanced opto-electronic applications due to its effect on physical properties like glass transition temperature and coefficient of thermal expansion.
  • Reference : (Chiang & Hsieh, 2008).

Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

  • Application : Utilized in the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives.
  • Method : Involves a solvent-free medium using specific catalysts.
  • Reference : (Ran, Li, & Zhang, 2015).

Dual-Sensitive Probe Development

  • Application : Serves as a dual-sensitive probe for the determination of free amines in environmental water.
  • Features : Exhibits sensitivity to fluorescence and mass spectrometry ionization.
  • Reference : (You et al., 2010).

Synthesis in Molten Salt and Green Catalysts

  • Application : Aids in the synthesis of imidazole derivatives under environmentally friendly conditions.
  • Benefits : Effective catalysis with excellent cost-effectiveness and reusability of the catalyst.
  • Reference : (Zolfigol et al., 2015).

pH-Sensitive Spin Probes

  • Application : In the synthesis of pH-sensitive spin probes.
  • Process : Involves treatment with AlkMgX and subsequent oxidation.
  • Reference : (Kirilyuk et al., 2003).

Synthesis of Fluorinated Purines and Thiapurines

  • Application : Reacts with various isocyanates and triazines to lead to thiapurines and purines with trifluoromethyl groups.
  • Reference : (Iaroshenko et al., 2007).

Electrophilic Properties in Nucleophilic Reactions

  • Application : Allows the introduction of nucleophilic building blocks.
  • Reactions : Involves reactions with selected amines and synthesis of fused imidazoles.
  • Reference : (Atzrodt et al., 2000).

Green Synthesis of Novel Derivatives

  • Application : Facilitates green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives.
  • Method : Uses a multi-component one-pot synthesis under controlled microwave heating.
  • Reference : (Sadek et al., 2018).

Antibacterial and Antifungal Agents

  • Application : Serves as a precursor in synthesizing compounds with potential antimicrobial properties.
  • Testing : Compounds were tested against various bacteria and fungi.
  • Reference : (Desai et al., 2012).

Synthesis of Nitrogen-Rich Compounds

  • Application : Useful in synthesizing nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules.
  • Potential : These compounds have applications in nitrogen-rich gas generators.
  • Reference : (Srinivas, Ghule, & Muralidharan, 2014).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .

properties

IUPAC Name

2,3-dimethylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBBPEZNHKKEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001633
Record name 1,2-Dimethyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-1H-Imidazol-5-amine

CAS RN

80912-09-0
Record name 5-Amino-1,2-dimethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VO Iaroshenko, DM Volochnyuk, W Yan, MV Vovk… - …, 2007 - thieme-connect.com
The reaction of 2-(dialkylamino)-1, 3-thiazol-4-amines and 1, 2-dimethyl-1H-imidazol-5-amine with aryl isocyanates, α-chloroalkyl isocyanates, N-(alkoxycarbonyl) imidoyl chlorides and …
Number of citations: 25 www.thieme-connect.com
VO Iaroshenko, DV Sevenard, A Kotljarov… - …, 2009 - thieme-connect.com
Starting from 5-amino-1-(2, 3-O-isopropylidene-β-d-ribofuranosyl)-1H-pyrazole, fluorine-containing 1, 3-CCC-, 1, 3-CNC-dielectrophiles and 2, 4, 6-tris (trifluoromethyl)-1, 3, 5-triazine, a …
Number of citations: 38 www.thieme-connect.com
VM Shoba, VM Tkachuk, VA Sukach… - Targets in Heterocyclic …, 2013 - soc.chim.it
Development of new synthetic routes to 4-, 5-and 6-(trifluoromethyl)-pyrimidin-2-ones (thiones) and the investigation of their chemical and biological properties are a highly topical …
Number of citations: 1 soc.chim.it
M Koch - 2011 - dare.uva.nl
A series of 6-trifluoromethylated purine and adenosine analogs has been prepared. The TBAN/TFAA nitration of N-9 protected 6-chloropurine and of the N-9 tri-acetyl riboside of 6-…
Number of citations: 1 dare.uva.nl

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